5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are characterized by a thiophene ring fused to a pyrimidine ring, making them part of the larger family of organoheterocyclic compounds
Mechanism of Action
Target of Action
The primary target of 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is the Serine/threonine-protein kinase Chk1 . This enzyme plays a crucial role in cell cycle regulation, particularly in response to DNA damage .
Mode of Action
This inhibition can lead to changes in cell cycle progression, potentially leading to cell death in certain contexts .
Biochemical Pathways
The inhibition of Chk1 affects the DNA damage response pathway . When DNA damage is detected, Chk1 is activated and halts the cell cycle to allow for DNA repair. By inhibiting Chk1, this compound prevents the cell cycle arrest, leading to the accumulation of DNA damage and potentially cell death .
Pharmacokinetics
Like many small molecule drugs, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the drug, or the proportion of the drug that enters the circulation and can have an active effect.
Result of Action
The inhibition of Chk1 by this compound can lead to the accumulation of DNA damage in cells, which can result in cell death . This makes the compound potentially useful as a cancer therapeutic, as it could selectively kill cancer cells that have high levels of DNA damage .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other drugs could affect the metabolism of this compound, potentially leading to drug-drug interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of benzothieno[2,3-d]pyrimidine hydrazones using lithium iodide or sodium carbonate as catalysts . The reaction conditions often include the use of dimethyl sulfoxide (DMSO) as a solvent and heating to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triazolopyrimidines.
Substitution: Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Lithium iodide or sodium carbonate in DMSO.
Substitution: Various aryl and alkyl azides in the presence of copper sulfate and sodium ascorbate as catalysts.
Major Products
Triazolopyrimidines: Formed through oxidative cyclization.
Substituted Thienopyrimidines: Formed through substitution reactions.
Scientific Research Applications
5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent, with some derivatives showing significant activity against various cancer cell lines.
Biological Research: The compound’s ability to inhibit specific protein kinases makes it a valuable tool for studying cellular signaling pathways.
Industrial Applications: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidines: Compounds with a similar thiophene-pyrimidine core structure.
Triazolopyrimidines: Formed through the oxidation of thienopyrimidines.
Uniqueness
5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific fusion of a thiophene ring with a pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical modifications and its potential therapeutic applications set it apart from other similar compounds .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c13-8-7-5-3-1-2-4-6(5)15-9(7)12-10(14)11-8/h1-4H2,(H2,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBUBMOKRJJLKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NC(=O)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80302751 | |
Record name | 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80302751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27285-09-2 | |
Record name | NSC153333 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153333 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80302751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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